4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline
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Overview
Description
4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline is a complex organic compound that features a quinazoline core structure substituted with a piperidine ring and a methylpyridine moiety
Mechanism of Action
Target of Action
A structurally similar compound is described as a5-HT4 receptor antagonist . The 5-HT4 receptor is a serotonin receptor found primarily in the brain and gastrointestinal tract. It plays a role in the regulation of mood, appetite, and gastrointestinal motility .
Mode of Action
If it acts similarly to the structurally related compound, it would bind to the 5-ht4 receptors, blocking the action of serotonin, a neurotransmitter . This could result in changes in mood, appetite, and gastrointestinal motility.
Biochemical Pathways
The blockade of these receptors can affect these pathways, potentially leading to various downstream effects .
Result of Action
If it acts as a 5-ht4 receptor antagonist, it could potentially influence mood, appetite, and gastrointestinal motility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Attachment of the Methylpyridine Moiety: The methylpyridine group is introduced via nucleophilic substitution reactions, often using halogenated pyridines and suitable nucleophiles.
Coupling with Quinazoline: The final step involves coupling the piperidine intermediate with a quinazoline derivative, typically through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinazoline and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce fully saturated derivatives.
Scientific Research Applications
4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Trifluoroethoxy)-1,2-benzisoxazol-3-yl derivatives: These compounds share structural similarities with the quinazoline core and exhibit similar reactivity.
Piperidine derivatives: Compounds like 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole have comparable piperidine moieties and are used in similar applications.
Uniqueness
4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-5-4-10-21-20(15)25-13-16-8-11-24(12-9-16)19-17-6-2-3-7-18(17)22-14-23-19/h2-7,10,14,16H,8-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYCKNWBNXIYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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